![molecular formula C27H30N4O3S3 B2804235 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 486453-17-2](/img/structure/B2804235.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H30N4O3S3 and its molecular weight is 554.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. This article synthesizes findings from various studies to elucidate the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- A benzo[d]thiazole moiety.
- A tetrahydrothieno[2,3-c]pyridine structure.
- A sulfonamide group attached to a benzamide.
This unique configuration is believed to contribute significantly to its biological activity.
Inhibition of APE1
Research indicates that this compound exhibits potent inhibition of APE1 activity. In vitro studies have shown that related analogs can inhibit APE1 with low micromolar potency. The inhibition of APE1 is particularly relevant in cancer therapy since overexpression of this enzyme is associated with increased resistance to DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS) .
Table 1: Summary of APE1 Inhibition Studies
Compound | IC50 (µM) | Effect on Cytotoxicity | Reference |
---|---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 5.0 | Potentiated cytotoxicity of MMS | |
This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure affect its biological activity. For instance:
- Substitutions on the benzothiazole ring can enhance binding affinity to the APE1 enzyme.
- The presence of the thieno[2,3-c]pyridine scaffold appears essential for maintaining inhibitory activity against APE1.
Figure 1: Structural Variants and Their Activities
Structural Variants
Case Study 1: Enhanced Sensitivity in Glioblastoma Cells
In a study involving glioblastoma cell lines (SF767), the compound demonstrated a marked increase in sensitivity to MMS when used in combination therapy. The results indicated that treatment with the compound led to hyperaccumulation of AP sites in these cells, suggesting effective inhibition of DNA repair mechanisms .
Case Study 2: Pharmacokinetics and ADME Profile
Another significant aspect of the research focused on the pharmacokinetics of this compound. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight:
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S3/c1-4-5-15-31(3)37(33,34)19-12-10-18(11-13-19)25(32)29-27-24(20-14-16-30(2)17-23(20)36-27)26-28-21-8-6-7-9-22(21)35-26/h6-13H,4-5,14-17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFNJWJEANPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.